4-Chlorobenzo[d]oxazole-2-sulfonamide
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Overview
Description
4-Chlorobenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of a chlorine atom at the 4-position and a sulfonamide group at the 2-position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones . For 4-Chlorobenzo[d]oxazole-2-sulfonamide, the synthetic route may involve the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives may involve the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of nanocatalysts and ionic liquid catalysts has been reported to improve the synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[d]oxazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with similar antimicrobial properties.
2-Aminobenzoxazole: Known for its use in the synthesis of various heterocyclic compounds.
Uniqueness
4-Chlorobenzo[d]oxazole-2-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H5ClN2O3S |
---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
4-chloro-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C7H5ClN2O3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H,(H2,9,11,12) |
InChI Key |
AVRZFZBUGHTATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
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